molecular formula C17H22N2O3S2 B216495 N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide

N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide

Cat. No. B216495
M. Wt: 366.5 g/mol
InChI Key: WUPRHADVZYMUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPTC belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. These effects are believed to be due to the inhibition of COX enzymes. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This effect is believed to be due to the inhibition of HDACs. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on COX enzymes and HDACs. Another direction is to study its potential therapeutic applications in humans, particularly as an anticancer agent and as a neuroprotective agent. Additionally, it would be interesting to investigate the potential of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide as a drug delivery system, as sulfonamide compounds have been shown to enhance the permeability of drugs across biological membranes.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide is typically around 60-70%.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been investigated for its potential use as an anticancer agent. Studies have shown that N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis in cancer cells. N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H22N2O3S2/c1-3-11-19(12-4-2)24(21,22)15-9-7-14(8-10-15)18-17(20)16-6-5-13-23-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20)

InChI Key

WUPRHADVZYMUEQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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